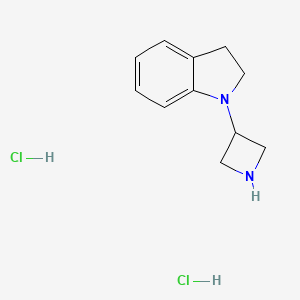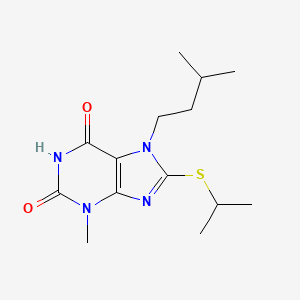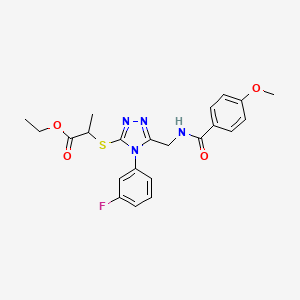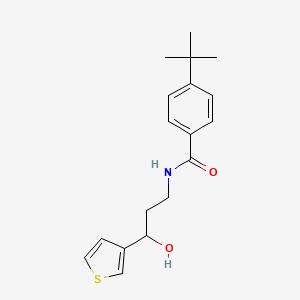![molecular formula C22H25N3O4S2 B2413783 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(pentyloxy)benzamide CAS No. 887200-74-0](/img/structure/B2413783.png)
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(pentyloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a benzo[d]thiazole derivative, which is a type of heterocyclic compound. Benzo[d]thiazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .
Chemical Reactions Analysis
Benzo[d]thiazoles can undergo various reactions depending on the functional groups present. For example, the allyl group might undergo reactions such as allylic substitution or oxidation .Scientific Research Applications
Antimicrobial and Antifungal Properties
Synthesis and Antimicrobial Activity : This compound and its derivatives have been studied for their antimicrobial properties. For example, the synthesis of related thiazole derivatives has shown significant antimicrobial activity, indicating potential use in treating bacterial infections (Narayana et al., 2004).
Antifungal Applications : Similar compounds have been evaluated for their antifungal activity. Some derivatives of this compound class have demonstrated effectiveness against fungal pathogens, suggesting potential applications in antifungal therapies (Priya et al., 2006).
Anticancer Potential
Evaluation in Cancer Research : Research has shown that thiazole derivatives, closely related to the compound , have potential as anticancer agents. For instance, certain derivatives have demonstrated significant inhibitory effects on cancer cell lines, indicating the compound's potential in cancer treatment (Chawla, 2016).
Pro-Apoptotic Activity in Cancer Cells : Some derivatives of this compound have been found to induce apoptosis in cancer cells. This suggests its possible application in the development of new anticancer therapies (Yılmaz et al., 2015).
Synthesis and Structural Analysis
Synthetic Techniques : Research into efficient synthesis methods for thiazole derivatives, including compounds similar to (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(pentyloxy)benzamide, has been conducted. This includes microwave-assisted synthesis, which offers cleaner and faster production methods (Saeed, 2009).
Crystallographic Studies : The structural analysis of similar thiazole derivatives has been conducted using X-ray crystallography. This research helps in understanding the molecular structure and potential interactions of these compounds (Saeed et al., 2008).
Mechanism of Action
properties
IUPAC Name |
4-pentoxy-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-3-5-6-14-29-17-9-7-16(8-10-17)21(26)24-22-25(13-4-2)19-12-11-18(31(23,27)28)15-20(19)30-22/h4,7-12,15H,2-3,5-6,13-14H2,1H3,(H2,23,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPXERKSCWFKLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-bromothiophen-2-yl)methyl]-6-fluoro-N-methylpyridine-2-carboxamide](/img/structure/B2413701.png)

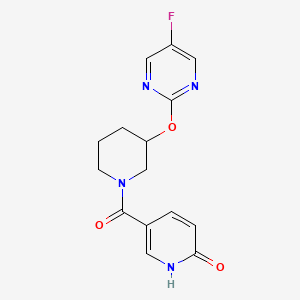
![N-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2413705.png)
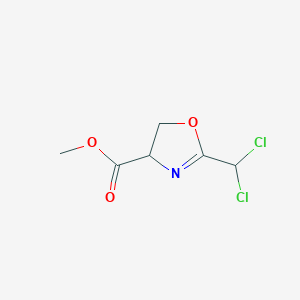
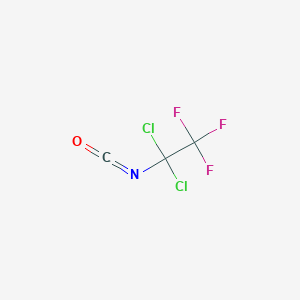
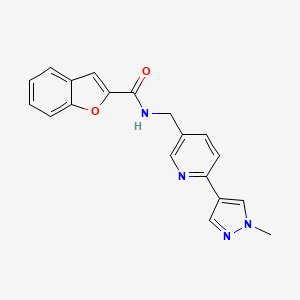
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2413712.png)
![5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2413713.png)
